N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine
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Description
N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine is a useful research compound. Its molecular formula is C20H24FN7O and its molecular weight is 397.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby preventing the proliferation of cancer cells . The compound’s interaction with CDK2 is likely due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisosteric replacement of the purine scaffold of the ligand roscovitine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key regulator of this transition. By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has potent cytotoxic activities against various cell lines . For example, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various downstream effects. For instance, the compound’s interaction with protein kinases can lead to altered phosphorylation states of target proteins, impacting cellular processes such as growth and differentiation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and survival. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell fate decisions. The impact on cellular metabolism includes modifications in glucose uptake and utilization, which are vital for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to kinase enzymes can prevent the phosphorylation of substrates, thereby blocking signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, degradation products may form, which could alter its efficacy and safety profile. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular morphology and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biological effects. Its distribution within tissues can also influence its therapeutic and toxicological profiles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization can affect the compound’s efficacy and specificity in modulating cellular functions .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c21-15-4-6-16(7-5-15)28-19-17(14-22-28)18(26-8-2-1-3-9-26)23-20(24-19)25-27-10-12-29-13-11-27/h4-7,14H,1-3,8-13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMPIVHRKWIJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.